DL-4662

Forensic Chemistry Analytical Toxicology Seized Drug Analysis

Forensic and toxicology labs require an authenticated reference standard to definitively identify DL-4662, a novel psychoactive substance. Generic cathinone standards (pentedrone, α-PVP) produce false negatives due to distinct 3,4-dimethoxy and N-ethyl substitution patterns. - ≥98% purity (hydrochloride salt), verified by NMR & GC-MS for spectral library building - Racemic standard enables chiral method validation & enantiomeric profiling of seized samples - Immediate shipment for research & forensic use only; compliance documentation available

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS No. 1674389-55-9
Cat. No. B607141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-4662
CAS1674389-55-9
SynonymsDL-4662;  DL4662;  DL 4662;  J3.314.550K; 
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C1=CC(=C(C=C1)OC)OC)NCC
InChIInChI=1S/C15H23NO3/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4/h8-10,12,16H,5-7H2,1-4H3
InChIKeyWZVCLFAACAERMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DL-4662 Forensic Reference Standard


DL-4662 (CAS 1674389-55-9), chemically 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, is a synthetic cathinone derivative belonging to the substituted phenethylamine class [1]. It is a 3,4-dimethoxy derivative of pentedrone and α-pyrrolidinopentiophenone (α-PVP), featuring an ethylamine group at the alpha carbon position [2]. This compound has been identified as a novel psychoactive substance (NPS) or 'designer drug' [3]. Available analytical reference standards, typically as the hydrochloride salt, are supplied with purity ≥98% and are intended exclusively for forensic and research applications .

Workflow Forensic identification and toxicological screening
Selection Verified analytical reference standard with authenticated structural identity
Use Context Seized drug analysis, spectral library development, and chiral profiling

Why Generic Standards Cannot Substitute for DL-4662


Generic substitution with a structurally similar cathinone reference standard, such as pentedrone or α-PVP, is analytically invalid for the identification of DL-4662. This compound possesses a unique 3,4-dimethoxy substitution pattern on the phenyl ring combined with an N-ethyl moiety, a combination that is not present in the aforementioned comparators [1]. This distinct molecular architecture dictates a unique mass spectrometric fragmentation pattern, chromatographic retention time, and nuclear magnetic resonance (NMR) spectroscopic signature, as established by identity checks [2]. Using a surrogate standard would lead to false-negative or false-positive identifications in seized drug analysis and toxicological screening, as the analytical response factors and spectral libraries are compound-specific. Therefore, a verified analytical standard of DL-4662 is a non-negotiable requirement for definitive identification and quantification.

Target Standard
DL-4662 — 3,4-dimethoxy substitution and N-ethyl moiety
Unique GC-EI-MS fingerprint, chromatographic retention, and NMR signature
Structural Analogs
Pentedrone: unsubstituted phenyl; α-PVP: 3,4-methylenedioxy bridge and pyrrolidine ring
Different fragmentation patterns and retention behavior may lead to false-negative or false-positive identification

DL-4662 Differentiation from Structural Analogs


Unique Mass Spectrum from 3,4-Dimethoxy Substitution

DL-4662 is differentiated from its unsubstituted and monomethoxy analogs by the presence of two methoxy groups at the 3 and 4 positions of its phenyl ring. This substitution pattern is absent in pentedrone (which is unsubstituted) and α-PVP (which has a 3,4-methylenedioxy bridge, not methoxy groups). This structural distinction directly results in a unique GC-EI-MS spectrum for DL-4662, which is essential for its positive identification in forensic casework [1]. The identity of DL-4662 was confirmed using NMR spectroscopy and GC-MS, establishing its characteristic analytical fingerprint [2].

Unique Mass Spectrum
Class-level inference
3,4-dimethoxy substitution pattern produces a distinct GC-EI-MS spectrum and NMR fingerprint absent in pentedrone and α-PVP
Mandatory for generating reference spectral libraries; structural analog standards will not match the unknown spectrum
Identity confirmed by 1H/13C NMR and GC-MS (EI, scan m/z 40–450)
Forensic Chemistry Analytical Toxicology Seized Drug Analysis

Racemic Mixture Confirmation

Investigations into the illicit market distribution of DL-4662 have confirmed that the compound is traded as a racemic mixture. Research employing two orthogonal chiral separation methods—gas chromatography with mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV)—demonstrated that DL-4662 is present as a racemate, not as an enantiomerically pure substance [1]. The study achieved baseline enantioseparation on GC-MS using a chiral stationary phase, confirming the 1:1 ratio of enantiomers [1].

Racemic Mixture Confirmed
Head-to-head
R/S enantiomers in a 1:1 ratio
Defines the procurement target: a racemate standard is required to match the chiral signature of seized samples
Orthogonal chiral separation by GC-MS (Rt ~16.3, ~16.4 min) and HPLC-UV (Rt ~8.5, ~10.0 min)
Enantioseparation Chiral Analysis Forensic Toxicology

N-Ethyl Substitution: Key Structural Distinction

DL-4662 features an ethylamino group on its alpha carbon. This N-ethyl substitution differentiates it from pentedrone, which typically has a primary amino group at this position, and from α-PVP, which features a bulky pyrrolidine ring [1]. This difference in the amine substituent is a key structural feature that contributes to the compound's distinct physicochemical properties, including its chromatographic retention behavior and ionization efficiency in mass spectrometry.

N-Ethyl Structural Distinction
Class-level inference
N-ethylamine group on the alpha carbon differentiates DL-4662 from pentedrone (primary amine) and α-PVP (pyrrolidine ring)
Ensures the correct standard is selected; analogs with different N-substitutions produce distinct analytical results
Structural classification based on IUPAC nomenclature and chemical identity review
Structure-Activity Relationship Analytical Standardization Forensic Chemistry

Key Applications of DL-4662


Forensic Seized Drug Analysis Methods

Forensic laboratories require an authenticated DL-4662 reference standard to develop and validate analytical methods for the identification of this specific novel psychoactive substance in casework. The evidence shows DL-4662 possesses a unique 3,4-dimethoxy substitution pattern and an N-ethyl group [1], resulting in a distinct GC-EI-MS fingerprint and chromatographic behavior [2]. Using this standard, a lab can establish compound-specific parameters (e.g., retention time, diagnostic mass fragments) for confirmatory testing, enabling differentiation from other cathinones like pentedrone or α-PVP.

In-House Spectral Library Development

The distinct analytical signatures of DL-4662, confirmed by NMR and GC-MS [2], are critical for populating in-house spectral libraries used in forensic and clinical toxicology. Procuring a high-purity standard (≥98%) [1] allows for the generation of reference electron ionization (EI) mass spectra, which are essential for the identification of this compound in unknown samples. This proactive measure is crucial as the compound has been detected in illegal products [3], and commercial libraries may not yet include its spectrum.

Chiral Method Development for Enantiomeric Profiling

Given the confirmed racemic nature of the DL-4662 found in the illicit supply chain [2], a reference standard of the racemate is an indispensable tool for developing and validating chiral separation methods. Forensic and doping control laboratories can use this standard to establish baseline separation parameters for the R- and S-enantiomers, as detailed in the literature [2]. This application is vital for determining the enantiomeric purity of seized samples, which can provide intelligence on synthetic routes and trafficking patterns.

Application
Selection Property
Validation Focus
Forensic seized drug analysis
Authenticated structural fingerprint
Retention time and diagnostic mass fragment confirmation
In-house spectral library development
Certified reference standard purity
Reference EI mass spectrum generation for unknown sample matching
Chiral method development for enantiomeric profiling
Racemate verification
Baseline separation parameters and enantiomeric ratio determination
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